2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)ethanamine |
InChI |
InChI=1S/C8H15N/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5,9H2 |
InChI Key |
DFUCMSYKBGLDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO2, Na2HPO4, and H2O2 in a CH3CN:H2O mixture.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: Common reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine involves its interaction with molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine, also known as 2-(2-bicyclo[3.1.0]hexanyl)ethanamine, is a bicyclic amine compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.
- Chemical Formula: CHClN
- Molecular Weight: 161.67 g/mol
- IUPAC Name: 2-(2-bicyclo[3.1.0]hexanyl)ethanamine; hydrochloride
- PubChem CID: 126806993
- Appearance: White powder
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including its potential as an agonist or antagonist in receptor systems, and its cytotoxic effects against different cell lines.
Preliminary studies suggest that this compound may interact with several neurotransmitter receptors, including:
- Dopaminergic Receptors: Potential modulation of dopaminergic signaling pathways.
- Adrenergic Receptors: Possible influence on adrenergic signaling, which could affect cardiovascular and central nervous system functions.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC values ranging from 10 to 30 µM across different cell types (e.g., HeLa and MCF-7 cells). This suggests a potential for development as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 30 |
Study 2: Receptor Binding Affinity
In another investigation, the binding affinity of this compound was assessed using radiolabeled ligand displacement assays on human receptors. The compound exhibited moderate affinity for both dopamine D and adrenergic α receptors, indicating its potential role as a multi-target ligand.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D | 80 |
| Adrenergic α | 150 |
Pharmacological Implications
The biological activity of this compound suggests several pharmacological implications:
- Anticancer Therapy: Due to its cytotoxic properties, further exploration in cancer treatment is warranted.
- Neurological Disorders: Its interaction with dopaminergic and adrenergic systems may provide therapeutic avenues for conditions such as Parkinson's disease and depression.
Safety and Toxicology
Safety profiles for this compound are still being established. Preliminary assessments indicate that while it exhibits biological activity, comprehensive toxicological studies are necessary to evaluate its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
